molecular formula C13H13BrN2OS B13768453 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine CAS No. 5273-52-9

3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine

Cat. No.: B13768453
CAS No.: 5273-52-9
M. Wt: 325.23 g/mol
InChI Key: AVNLQCCWGABQIX-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine typically involves the reaction of 4-bromobenzyl chloride with 6-ethoxypyridazine-3-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromobenzyl and ethoxy groups can influence the compound’s binding affinity and selectivity towards its targets. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromobenzyl)sulfanyl]-1,3-benzoxazole
  • 2-[(4-Bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine is unique due to the presence of both the 4-bromobenzyl and ethoxy groups, which impart distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and selectivity in various chemical reactions and biological interactions.

Properties

CAS No.

5273-52-9

Molecular Formula

C13H13BrN2OS

Molecular Weight

325.23 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-ethoxypyridazine

InChI

InChI=1S/C13H13BrN2OS/c1-2-17-12-7-8-13(16-15-12)18-9-10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3

InChI Key

AVNLQCCWGABQIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)SCC2=CC=C(C=C2)Br

Origin of Product

United States

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